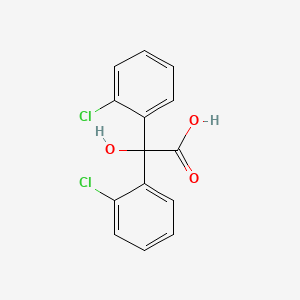

2,2'-Dichlorobenzilic acid

Übersicht

Beschreibung

2,2’-Dichlorobenzilic acid is an organic compound with the molecular formula C14H10Cl2O3. It is a derivative of benzilic acid, where two chlorine atoms are substituted at the 2 and 2’ positions of the benzene rings.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,2’-Dichlorobenzilic acid can be synthesized through the reaction of 2,2’-dichlorobenzil with a base, such as potassium hydroxide, in an aqueous medium. The reaction involves the rearrangement of the benzil to form the benzilic acid derivative. The reaction conditions typically include heating the mixture to facilitate the rearrangement process .

Industrial Production Methods: Industrial production of 2,2’-Dichlorobenzilic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Substitution Reactions

Chlorine atoms on aromatic rings are susceptible to nucleophilic aromatic substitution (NAS) under specific conditions. For example:

-

Hydroxylation : In alkaline media, chlorine substituents may hydrolyze to hydroxyl groups. For instance, 2-chlorobenzoic acid undergoes hydrolysis to form 2-hydroxybenzoic acid under basic conditions, with reaction rates influenced by electron-withdrawing effects of adjacent groups .

-

Ammonolysis : Chlorine can be displaced by ammonia or amines. 2-Chlorobenzoic acid reacts with ammonia to yield anthranilic acid (2-aminobenzoic acid) . For 2,2'-dichlorobenzilic acid, similar reactivity is expected, though steric hindrance from the dichloro substitution may reduce reaction rates.

Key Conditions :

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Hydrolysis | NaOH (aq), heat | 2,2'-Dihydroxybenzilic acid |

| Ammonolysis | NH₃/EtOH, 100–120°C | 2,2'-Diaminobenzilic acid |

Decarboxylation

Carboxylic acid groups in chlorinated benzoic acids undergo decarboxylation at elevated temperatures. For example, 2-chlorobenzoic acid decarboxylates to chlorobenzene at 200–250°C . In this compound, decarboxylation would likely produce dichlorodiphenylmethane derivatives.

Mechanistic Pathway :

-

Activation : Protonation of the carboxyl group.

-

CO₂ Elimination : Formation of a carbanion intermediate.

-

Rearomatization : Loss of CO₂ and stabilization via resonance.

Oxidative Coupling

Chlorinated benzoic acids participate in oxidative coupling reactions. For example, 2-mercaptobenzoic acid undergoes oxidative coupling with Group 2 metals (e.g., Ca, Sr) to form polymeric complexes with dithiobis(benzoic acid) ligands . Analogously, this compound may form coordination polymers or metal-organic frameworks (MOFs) under oxidative conditions.

Experimental Evidence :

-

In reactions with alkaline earth metal chlorides, 2-mercaptobenzoic acid forms extended polymeric structures via S–S bond formation .

-

Proposed Reaction :

Esterification and Amidation

The carboxylic acid groups in this compound can form esters or amides. For example:

-

Esterification : Reaction with alcohols (e.g., methanol) under acid catalysis yields methyl esters.

-

Amidation : Coupling with amines (e.g., ethylenediamine) via carbodiimide-mediated activation forms bis-amide derivatives.

Reaction Table :

| Functionalization | Reagents | Applications |

|---|---|---|

| Esterification | MeOH, H₂SO₄ | Plasticizers, polymer precursors |

| Amidation | EDC/HOBt, RNH₂ | Bioactive compound synthesis |

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing chlorine and carboxyl groups direct incoming electrophiles to meta positions. For example:

-

Nitration : Requires harsh conditions (HNO₃/H₂SO₄, 50–60°C) due to deactivation of the ring.

-

Sulfonation : Forms sulfonic acid derivatives at the meta position relative to chlorine substituents.

pKa Influence :

The acidity of this compound is heightened by chlorine substituents. Based on pKa data for 2-chlorobenzoic acid (~2.47) , the dichloro analog likely has a pKa < 2, enhancing its solubility in polar aprotic solvents.

Reductive Dechlorination

Chlorine atoms can be removed via catalytic hydrogenation or using reducing agents:

-

Catalytic Hydrogenation : Pd/C or Raney Ni in ethanol selectively removes chlorine substituents.

-

Zn/HCl : Reduces Cl to H under acidic conditions.

Example :

Grignard and Organometallic Reactions

The carboxylate anion of this compound reacts with Grignard reagents (e.g., CH₃MgBr) to form ketones or tertiary alcohols, depending on stoichiometry.

Thermal Stability and Decomposition

Chlorinated benzoic acids exhibit thermal stability up to ~200°C. Beyond this, decomposition pathways include:

-

Decarboxylation (as above).

-

Dehydrohalogenation : Loss of HCl, forming unsaturated intermediates.

Key Challenges and Research Gaps

-

Steric Hindrance : The dichloro substitution likely slows reaction kinetics in substitution and coupling reactions.

-

Solubility : Limited solubility in nonpolar solvents necessitates polar aprotic media (e.g., DMF, DMSO) for many reactions.

-

Toxicity : Handling requires precautions due to potential bioaccumulation and toxicity .

Note: Specific data on this compound remains sparse. The above analysis is extrapolated from studies on 2-chlorobenzoic acid , dichlorobenzoic acid derivatives, and benzilic acid analogs . Further experimental validation is recommended.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

-

Drug Development :

- Antimicrobial Activity : Studies have shown that derivatives of 2,2'-dichlorobenzilic acid exhibit antimicrobial properties against various bacteria and fungi. For instance, research indicates its effectiveness against Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound in antibiotic development .

- Anti-inflammatory Agents : The compound serves as a precursor for synthesizing anti-inflammatory drugs. Its derivatives have been evaluated for their efficacy in reducing inflammation in preclinical models .

- Analgesic Properties :

Agricultural Applications

- Pesticide Intermediates :

- Fungicides :

Industrial Applications

- Chemical Synthesis :

- Preservatives :

Case Study 1: Antimicrobial Evaluation

A study published in PubMed evaluated several derivatives of this compound for antimicrobial activity against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives exhibited significant antibacterial effects, suggesting potential applications in developing new antibiotics .

Case Study 2: Agricultural Efficacy

Research conducted on the use of this compound as a herbicide showed promising results in controlling weed populations without adversely affecting crop yields. Field trials indicated a significant reduction in weed biomass compared to untreated controls, supporting its use in sustainable agriculture practices .

Wirkmechanismus

The mechanism of action of 2,2’-Dichlorobenzilic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Benzilic Acid: The parent compound without chlorine substitutions.

2,2’-Dichlorobenzil: The precursor compound used in the synthesis of 2,2’-Dichlorobenzilic acid.

Dichlorobenzoic Acid: Another chlorinated derivative of benzoic acid

Uniqueness: 2,2’-Dichlorobenzilic acid is unique due to its specific substitution pattern and the resulting chemical properties.

Biologische Aktivität

2,2'-Dichlorobenzilic acid (DCBA) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with DCBA, including its antimicrobial, anti-inflammatory, and cytotoxic properties. Additionally, relevant case studies and research findings are discussed to illustrate its potential applications.

Chemical Structure and Properties

This compound is characterized by its two chlorine atoms positioned on the benzene ring, which significantly influences its biological activity. The molecular formula is C14H10Cl2O2, and it possesses a carboxylic acid functional group that contributes to its reactivity and interaction with biological systems.

Biological Activities

1. Antimicrobial Activity

DCBA has been evaluated for its antimicrobial properties against various pathogens. Studies indicate that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MICs) for these bacteria suggest that DCBA can be a potential candidate for developing new antimicrobial agents.

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Candida albicans | 25 |

| Aspergillus niger | 30 |

2. Anti-inflammatory Properties

Research has demonstrated that DCBA possesses anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in activated macrophages. This suggests a potential role for DCBA in managing inflammatory conditions .

3. Cytotoxic Effects

DCBA has also been investigated for its cytotoxic properties against various cancer cell lines. Studies indicate that it induces apoptosis in cancer cells through the activation of caspase pathways. For example, in human breast cancer cells (MCF-7), DCBA treatment resulted in a significant reduction in cell viability, highlighting its potential as an anticancer agent .

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study focused on synthesizing derivatives of DCBA to enhance its antimicrobial efficacy. The derivatives were tested against a panel of bacterial strains, revealing that certain modifications increased potency significantly compared to the parent compound. For instance, one derivative exhibited an MIC of 5 µg/mL against E. coli, which is considerably lower than that of DCBA itself .

Case Study 2: Anti-inflammatory Mechanism

Another investigation explored the mechanism by which DCBA exerts its anti-inflammatory effects. The study utilized a murine model of inflammation induced by lipopolysaccharide (LPS). Treatment with DCBA resulted in a marked decrease in inflammatory markers such as TNF-α and IL-6, demonstrating its potential therapeutic application in inflammatory diseases .

Research Findings

Recent literature has expanded on the pharmacological profiles of compounds related to DCBA. Notably, compounds with similar structures have been shown to possess various biological activities such as:

- Antioxidant Activity: Compounds derived from benzilic acid structures have demonstrated significant antioxidant properties, which could mitigate oxidative stress-related diseases.

- Neuroprotective Effects: Some studies suggest that derivatives of dichlorobenzilic acid may protect neuronal cells from damage induced by neurotoxins .

Eigenschaften

IUPAC Name |

2,2-bis(2-chlorophenyl)-2-hydroxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2O3/c15-11-7-3-1-5-9(11)14(19,13(17)18)10-6-2-4-8-12(10)16/h1-8,19H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJYHUFNZIWRMPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C2=CC=CC=C2Cl)(C(=O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80317027 | |

| Record name | 2,2'-Dichlorobenzilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80317027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3152-12-3 | |

| Record name | NSC310167 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310167 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-Dichlorobenzilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80317027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-Dichlorobenzilic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.